molecular formula C12H16F3N3O B2935775 3,3,3-三氟-1-(3-(1-甲基-1H-吡唑-3-基)哌啶-1-基)丙烷-1-酮 CAS No. 2034556-85-7

3,3,3-三氟-1-(3-(1-甲基-1H-吡唑-3-基)哌啶-1-基)丙烷-1-酮

货号: B2935775
CAS 编号: 2034556-85-7
分子量: 275.275
InChI 键: IRFRGTMQSCCORJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, the synthesis of a related compound, Elexacaftor, begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide . Another example is the reaction of ethyl-4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol at 20 - 80°C for 15 hours .


Molecular Structure Analysis

The molecular structure of such compounds can be complex due to the presence of multiple functional groups. For example, the trifluoromethyl group (-CF3) is a common feature in many pharmaceutical compounds . The structure of the compound can be determined using various spectroscopic techniques and can also be predicted using computational methods .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be diverse and depend on the specific functional groups present in the molecule. For example, the trifluoromethyl group can participate in various types of reactions . The specific reactions that “3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” undergoes would depend on its exact molecular structure.

科学研究应用

  1. 中枢神经系统药物开发: 山本等人 (2016) 发现了一种在结构上与 3,3,3-三氟-1-(3-(1-甲基-1H-吡唑-3-基)哌啶-1-基)丙烷-1-酮相关的化合物,该化合物是一种有效的口服甘氨酸转运蛋白 1 (GlyT1) 抑制剂。该化合物表现出良好的药代动力学,并增加了大鼠脑脊液中甘氨酸的浓度,表明其在中枢神经系统 (CNS) 药物开发中具有潜在应用 (Yamamoto 等,2016)

  2. 氟化化合物的合成: Fustero 等人 (2008) 展示了新型氟化吡唑的合成,这些吡唑被用作商品杀螨剂 Tebufenpyrad 的氟代类似物的制备中的中间体。这些化合物表现出很强的杀螨活性 (Fustero 等,2008)

  3. 抗菌和抗疟疾活性: Kalaria 等人 (2014) 合成了一系列新型的稠合吡喃衍生物库,其中包括与 3,3,3-三氟-1-(3-(1-甲基-1H-吡唑-3-基)哌啶-1-基)丙烷-1-酮相关的化合物。筛选了这些化合物的体外抗菌活性,以对抗病原菌和真菌,以及它们的抗疟疾活性 (Kalaria 等,2014)

  4. 氟化杂环的合成: Sloop 等人 (2002) 讨论了各种氟化杂环的合成,这些杂环作为药物化学中的构建模块引起了人们的兴趣。这个研究领域可能包括与 3,3,3-三氟-1-(3-(1-甲基-1H-吡唑-3-基)哌啶-1-基)丙烷-1-酮相关的化合物 (Sloop 等,2002)

  5. 氮杂环的合成: Simonneau 等人 (2011) 报道了使用金催化和 Selectfluor 相结合来合成氟化氮杂环。这项研究与类似 3,3,3-三氟-1-(3-(1-甲基-1H-吡唑-3-基)哌啶-1-基)丙烷-1-酮 的化合物的合成相关 (Simonneau 等,2011)

作用机制

属性

IUPAC Name

3,3,3-trifluoro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c1-17-6-4-10(16-17)9-3-2-5-18(8-9)11(19)7-12(13,14)15/h4,6,9H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFRGTMQSCCORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。